Cas no 1247799-74-1 (ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate)

Ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate is a synthetic organic compound featuring both imidazole and propylamino functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. The presence of the imidazole ring contributes to its potential as a ligand or building block in medicinal chemistry, particularly for targeting biological systems involving metal coordination or heterocyclic interactions. The ester and amine functionalities enhance its reactivity, allowing for further derivatization under mild conditions. This compound’s structural features suggest utility in the development of bioactive molecules, with applications ranging from drug discovery to agrochemical research. Its balanced polarity and stability under standard conditions facilitate handling and storage.
ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate structure
1247799-74-1 structure
Product Name:ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate
CAS No:1247799-74-1
MF:C11H19N3O2
MW:225.287462472916
CID:6537404
PubChem ID:61918971
Update Time:2025-05-20

ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate
    • EN300-1139809
    • AKOS011192888
    • 1247799-74-1
    • Inchi: 1S/C11H19N3O2/c1-3-5-13-10(11(15)16-4-2)8-14-7-6-12-9-14/h6-7,9-10,13H,3-5,8H2,1-2H3
    • InChI Key: NTOMJPSWLKDUTF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CN1C=NC=C1)NCCC)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.2Ų

ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate Pricemore >>

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Additional information on ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate

Ethyl 3-(1H-Imidazol-1-yl)-2-(propylamino)Propanoate: A Comprehensive Overview

Ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate, identified by the CAS number 1247799-74-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with an ethyl ester group and a propylamino substituent. The imidazole ring is a five-membered heterocyclic aromatic compound, known for its stability and versatility in various chemical reactions. The propylamino group adds further complexity to the molecule, enhancing its potential for interaction with biological systems.

The synthesis of ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate involves a series of carefully designed reactions, including nucleophilic substitutions and condensations. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, making it more accessible for research and development purposes. The compound's structure has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its conformational flexibility and stereochemistry.

Ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate has shown promising applications in the pharmaceutical industry, particularly in the development of new drug candidates. Its imidazole moiety is known to exhibit bioactivity, including anti-inflammatory and antitumor properties. Recent studies have explored its potential as a modulator of cellular signaling pathways, which could lead to innovative therapeutic strategies for diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate has also been investigated for its role in materials science. The compound's ability to form stable complexes with metal ions has been leveraged in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold potential applications in catalysis, gas storage, and sensing technologies.

Recent research has also highlighted the environmental impact of ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate. Studies have demonstrated its biodegradability under specific conditions, suggesting that it may be less harmful to ecosystems compared to other synthetic compounds. However, further investigations are required to fully understand its environmental fate and toxicity profile.

In conclusion, ethyl 3-(1H-imidazol-1-yl)-2-(propylamino)propanoate (CAS No: 1247799-74-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, continues to unlock new possibilities for its use in drug discovery, materials science, and environmental studies. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.

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